REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:9]=[O:10])[C:7]=1[OH:8].[CH3:16][O:17][CH2:18][CH2:19][O:20][CH2:21]Cl>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:9]=[O:10])[C:7]=1[O:8][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21]
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Name
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methyl 3-bromo-5-formyl-4-hydroxyphenylacetate
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Quantity
|
27.32 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1O)C=O)CC(=O)OC
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Name
|
|
Quantity
|
14.3 mL
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Type
|
reactant
|
Smiles
|
COCCOCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1OCOCCOC)C=O)CC(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |